molecular formula C10H7Cl2N3OS B11152172 2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide

2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide

Cat. No.: B11152172
M. Wt: 288.15 g/mol
InChI Key: WZISCYNTPQCZFL-UHFFFAOYSA-N
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Description

2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide typically involves the reaction of 2,6-dichloronicotinic acid with 5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It binds to enzymes and receptors, altering their activity.

    Pathways Involved: It can inhibit the synthesis of nucleic acids and proteins, leading to cell death in microbial organisms. .

Properties

Molecular Formula

C10H7Cl2N3OS

Molecular Weight

288.15 g/mol

IUPAC Name

2,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C10H7Cl2N3OS/c1-5-4-13-10(17-5)15-9(16)6-2-3-7(11)14-8(6)12/h2-4H,1H3,(H,13,15,16)

InChI Key

WZISCYNTPQCZFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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